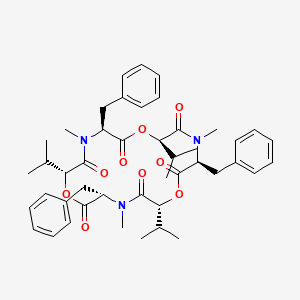
Belotecan hydrochloride
Vue d'ensemble
Description
Belotecan hydrochloride, also known as CKD-602, is a synthetic water-soluble camptothecin derivative and a topoisomerase I inhibitor with potential antitumor activity . It is a semi-synthetic camptothecin analogue indicated for small-cell lung cancer and ovarian cancer .
Synthesis Analysis
The preparation method of Belotecan includes several steps. Natural camptothecin is mixed evenly with ferrous sulfate salt, a sulfuric acid aqueous solution, and a methyl source compound. Hydrogen peroxide is added in droplets under cooling conditions. The reaction products are extracted and purified. The obtained compound is mixed evenly with isopropylamine, an acid, and a methylene source compound in a polar solvent, and a Mannich reaction is performed under heating conditions. The reaction products are separated from unreacted materials and crystallized by salifying to obtain Belotecan .
Molecular Structure Analysis
Belotecan has a molecular weight of 469.97 g/mol . Its chemical formula is C25H27N3O4 . The structure of Belotecan includes a planar pentacyclic ring structure, which contains a pyrrolo [3,4-beta]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) .
Chemical Reactions Analysis
Belotecan is known to interact with various substances. For instance, the risk or severity of methemoglobinemia can be increased when Belotecan is combined with substances like Ambroxol, Articaine, Benzocaine, Benzyl alcohol, Bupivacaine, Butacaine, Butamben, Capsaicin, Chloroprocaine, and Cinchocaine .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a storage temperature of -80/-20 .
Applications De Recherche Scientifique
Traitement du cancer de l'ovaire
Le Belotecan a été étudié comme traitement potentiel du cancer de l'ovaire récidivant. Dans une étude de phase 2b, il a été comparé au topotecan, un autre analogue de la camptothécine. Bien que le taux de réponse globale (ORR) ait été similaire entre les deux médicaments, le Belotecan a démontré une amélioration de la survie globale (SG) chez les patientes atteintes d'un cancer de l'ovaire récidivant résistant au platine (PRROC) et d'un carcinome séreux non de haut grade (non-HGSC). Les rapports de risque ajustés ont favorisé le Belotecan, suggérant son avantage potentiel dans cette population de patients difficile .
Inhibition de la topoisomérase I
Le Belotecan inhibe efficacement la topoisomérase I, une enzyme impliquée dans la réplication et la réparation de l'ADN. En bloquant la religation des cassures simple brin de l'ADN, le Belotecan perturbe la prolifération et la survie des cellules cancéreuses .
Activité antitumorale large
Des études précliniques ont mis en évidence la large activité antitumorale du Belotecan contre diverses lignées de cellules tumorales humaines. Il a démontré une efficacité égale ou supérieure à celle de la camptothécine et du topotecan. Cela suggère son utilisation potentielle au-delà du cancer de l'ovaire, justifiant des recherches supplémentaires dans d'autres cancers .
Thérapie combinée
Les propriétés uniques du Belotecan en font un candidat attrayant pour la thérapie combinée. Les chercheurs ont exploré son utilisation en association avec des agents ciblés (tels que le bévacizumab et les inhibiteurs de PARP) et des agents immuno-oncologiques (tels que les inhibiteurs de PD-1 et de PD-L1). Ces combinaisons visent à améliorer l'efficacité du traitement et à surmonter la résistance aux médicaments .
Marges thérapeutiques
Des modèles animaux ont montré que le Belotecan a des marges thérapeutiques plus larges et une plus grande efficacité antitumorale par rapport au topotecan. Ce profil de sécurité favorable et cette efficacité en font une option intrigante pour des recherches cliniques plus approfondies .
Mécanisme D'action
Mode of Action
Belotecan hydrochloride interacts with its target, Top1, by stabilizing the cleavable complex of Top1-DNA . This action inhibits the religation of single-stranded DNA breaks generated by Top1 . When the Top1-DNA complex is encountered by the DNA replication machinery, lethal double-stranded DNA breaks occur . As a result, DNA replication is disrupted, leading to the apoptosis of the tumor cell .
Biochemical Pathways
This compound affects the DNA replication pathway . By inhibiting Top1, it prevents the relegation of single-stranded DNA breaks, disrupting DNA replication . This disruption leads to lethal double-stranded DNA breaks when the DNA replication machinery encounters the Top1-DNA complex . The result is the induction of apoptosis in tumor cells .
Pharmacokinetics
The planned dose intensity of belotecan for all patients was close to the target dose, indicating good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in tumor cells and the arrest of the cell cycle at the G2/M phase . These effects are due to the disruption of DNA replication caused by the inhibition of Top1 .
Safety and Hazards
Belotecan hydrochloride is classified as a reproductive toxicity (Category 2), H361 . It is suspected of damaging fertility or the unborn child . The most common toxicity is hematologic, with grade 3 or 4 neutropenia occurring in 80.8% of patients, and grade 3 or 4 thrombocytopenia in 15.3%. Non-hematologic toxic effects of grade 3 or 4 are uncommon .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Belotecan hydrochloride plays a significant role in biochemical reactions. It interacts with the enzyme topoisomerase I . The nature of this interaction involves the stabilization of the complex formed between topoisomerase I and DNA . This prevents the religation of single-stranded DNA breaks generated by topoisomerase I .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It disrupts DNA replication, which influences cell function . This disruption leads to lethal double-stranded DNA breaks when the topoisomerase I-DNA complex is encountered by the DNA replication machinery . This process ultimately leads to the apoptosis of the tumor cell .
Molecular Mechanism
The molecular mechanism of action of this compound is quite complex. It exerts its effects at the molecular level by binding to and inhibiting the activity of topoisomerase I . This leads to the formation of fatal breaks in DNA, ultimately causing the death of cancerous cells .
Propriétés
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKBXKKZBKCHET-UQIIZPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175647 | |
| Record name | Belotecan Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213819-48-8 | |
| Record name | 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213819-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belotecan Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213819488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belotecan Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BELOTECAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DZ4127G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1667838.png)
![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((3-(hydroxymethyl)phenyl)thio)acetate](/img/structure/B1667840.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1667842.png)
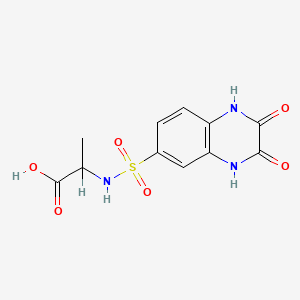

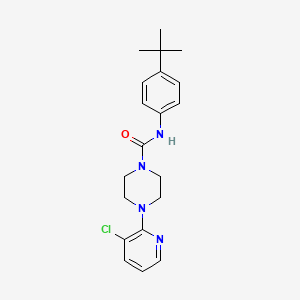
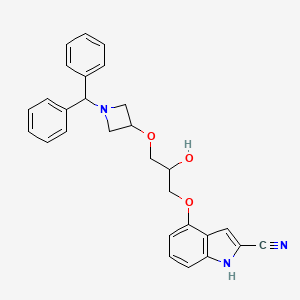
![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
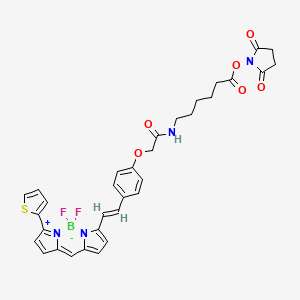
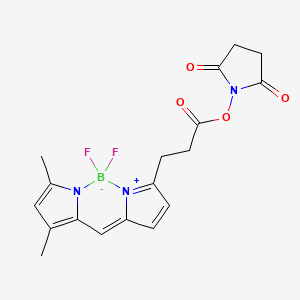
![(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B1667855.png)

